Triethyl 2-phosphonopropionate
Overview
Description
Synthesis Analysis
The synthesis of Triethyl 2-phosphonopropionate and related phosphonate compounds involves strategic methodologies. For instance, acylphosphonates, which share a functional relationship with Triethyl 2-phosphonopropionate, can be synthesized from primary phosphines, nBuLi (or nBu(2)Mg), and elemental sulfur, presenting a new pathway for creating trithiophosphonates (Bjernemose et al., 2004). Moreover, the synthesis of related phosphonate frameworks with robust honeycomb-like structures has been achieved through the use of rigid tritopic phosphonic ligands, indicating the compound's potential for forming structurally complex materials (Taddei et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of Triethyl 2-phosphonopropionate-related compounds reveals diverse coordination environments and complex geometries. For example, the synthesis and X-ray structural studies of organotri(2-furyl)phosphonium salts showcase the effects of substituents at phosphorus on intramolecular interactions, which significantly influence the molecule's overall structure (Allen et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving Triethyl 2-phosphonopropionate derivatives are crucial for understanding their reactivity and applications. The generation of acyl anion equivalents from acylphosphonates via phosphonate-phosphate rearrangement demonstrates the compound's versatility in synthesis, offering a practical method for cross-benzoin reactions and highlighting its chemical reactivity (Demir et al., 2005).
Physical Properties Analysis
The physical properties of Triethyl 2-phosphonopropionate and similar compounds, such as solubility, melting point, and crystalline structure, are integral to their practical applications. While specific studies on Triethyl 2-phosphonopropionate's physical properties were not directly found, research on related compounds provides valuable insights into their behavior under various conditions, influencing their utility in different scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and functional group transformations, are essential for deploying Triethyl 2-phosphonopropionate in synthesis and material science. Investigations into the reactivity of unsaturated phosphonodithioato complexes, for example, offer insights into potential synthetic applications and the development of new materials with unique properties (Aragoni et al., 2007).
Scientific Research Applications
Synthesis of Crinipellin B : It has been used in the formal synthesis of crinipellin B, utilizing a novel version of the arene-alkene meta-photocycloaddition reaction (Wender & Dore, 1998).
Antiproliferative Effects : Synthesized derivatives of triethyl 2-phosphonopropionate showed antiproliferative effects against various cancer cells, including human breast cancer cells and HL-60 human promyelocytic leukemia cells (Goldeman & Nasulewicz-Goldeman, 2015).
Dienophile in Asymmetric Reactions : It's utilized as a dienophile in substrate-controlled asymmetric Diels-Alder reactions (Murray et al., 1999).
Inhibition of Metabotropic Excitatory Amino Acid Receptors : In vivo administration of 2-amino-3-phosphonopropionic acid, a related compound, selectively inhibits these receptors in neonatal rat brain slices (Schoepp & Johnson, 1991).
Optically Active Synthesis : It reacts with optically active styrene oxide to yield 2-phenyl-1-methylcyclopropanecarboxylate in an optically active form (Tömösközi, 1966).
Inhibitors of Protein Geranylgeranylation : Phosphonopropionates synthesized from it showed potential as inhibitors disrupting Rab11A prenylation in human cervical carcinoma cells (Kusy et al., 2021).
Ionic Liquids for CO2 Capture : Triethyl(octyl)phosphonium ionic liquids, related to triethyl 2-phosphonopropionate, can capture CO2 and form carbamate, showing potential for carbon capture technologies (Bonilla et al., 2019).
Michaelis-Arbusov Reactivity : Triethyl phosphite, a related compound, demonstrates significant reactivity in Michaelis-Arbusov reactions (Taira & Gorenstein, 1984).
Substituent Effects in Phosphonation : It's involved in the phosphonation of β-chloropropyl aryl ketones, yielding various phosphonates (Yu et al., 1997).
Inhibitor of Excitatory Amino Acid Receptors : L-2-amino-3-phosphonopropionic acid, a stereoselective inhibitor, shows little affinity for ionotropic receptors (Schoepp et al., 1990).
Effects on Central Neurons : Phosphonic amino acids, including DL-2-amino-3-phosphonopropionic, affect central neurons (Bioulac et al., 1977).
Synthesis of Fluorinated Derivatives : It can be used to synthesize triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate (Marma et al., 2005).
Corrosion Inhibition : Its derivatives, like 3-phosphonopropionic acid, show potential as corrosion inhibitors for stainless steel (Gopi et al., 2002).
Synthesis of Heterocycles : It's used in synthesizing phosphonobarbiturates and other phosphorus-containing heterocycles (Allakhverdieva et al., 2020).
Catalysis in Amino Acid Derivative Synthesis : Used in the one-pot synthesis of 2-amino-4H-chromen-4-yl phosphonate derivatives (Murthy et al., 2010).
Metabolism in Mammals : The metabolism of 2-amino-3-phosphonopropionic acid in mammals, including rats, involves transamination reactions (Horigane et al., 1979).
Neuroprotective Effects in Ischemia : AP-3, a metabotropic glutamate receptor antagonist, has been shown to protect hippocampal cells and attenuate increased locomotor activity (Maginn et al., 1995).
Enhancing Grain Yield : Post-anthesis ethephon application in spring barley cultivars increases grain yield by altering grain-filling processes (Ma & Smith, 1992).
Distribution in Human Tissues : Ciliatine and phosphonoalanine, related compounds, are found in human tissues without free phosphonic acid detected (Sa & Tanaeva, 1989).
Safety And Hazards
Triethyl 2-phosphonopropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Based on the current information, Triethyl 2-phosphonopropionate is primarily used in chemical reactions for the synthesis of various compounds. Its future directions could include further exploration of its use in other chemical reactions and potential applications in different fields of chemistry .
properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958163 | |
Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 2-phosphonopropionate | |
CAS RN |
3699-66-9 | |
Record name | Triethyl 2-phosphonopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl 2-phosphonopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 2-phosphonopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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